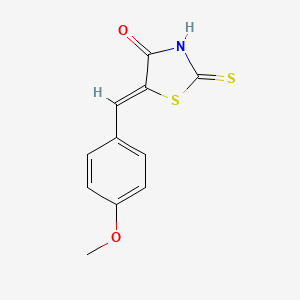

5-(p-Methoxybenzylidene)rhodanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5Z)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S2/c1-14-8-4-2-7(3-5-8)6-9-10(13)12-11(15)16-9/h2-6H,1H3,(H,12,13,15)/b9-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGCJYCWFZQEFX-TWGQIWQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501180428 | |

| Record name | (5Z)-5-[(4-Methoxyphenyl)methylene]-2-thioxo-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501180428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81154-17-8, 5462-97-5 | |

| Record name | (5Z)-5-[(4-Methoxyphenyl)methylene]-2-thioxo-4-thiazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81154-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodanine, 5-(p-methoxybenzylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(p-Methoxybenzylidene)rhodanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5Z)-5-[(4-Methoxyphenyl)methylene]-2-thioxo-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501180428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 5 P Methoxybenzylidene Rhodanine and Analogs

Knoevenagel Condensation Approaches for 5-Arylidene Rhodanines

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group (in this case, rhodanine) to a carbonyl group (an aldehyde or ketone), followed by a dehydration reaction. wikipedia.org This reaction is the most fundamental method for synthesizing 5-arylidene rhodanines, including 5-(p-methoxybenzylidene)rhodanine (B3060593), by reacting rhodanine (B49660) with the corresponding aromatic aldehyde. ontosight.aiontosight.ai

Conventional Synthetic Routes

Historically, the synthesis of 5-arylidene rhodanines has been accomplished through Knoevenagel condensation using various catalysts and solvents, often requiring elevated temperatures and extended reaction times. These conventional methods typically involve refluxing a mixture of rhodanine and an appropriate aldehyde in the presence of a basic catalyst.

Commonly employed catalytic systems include sodium acetate (B1210297) in glacial acetic acid or ethanol (B145695), and piperidine (B6355638) or piperidinium (B107235) benzoate (B1203000) in solvents like toluene (B28343) or ethanol. nih.gov For instance, the reaction of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid, a related active methylene compound, can be catalyzed by piperidine in ethanol. wikipedia.org While effective, these older protocols can be limited by harsh reaction conditions, moderate yields, and complex work-up procedures. nih.gov

A general procedure involves heating a mixture of the rhodanine, the aldehyde, and a catalyst in a suitable solvent. For example, rhodanine-3-alkanoic acids can be condensed with aldehydes by heating the reactants under reflux for several hours in isopropanol (B130326) with triethylamine (B128534) as the base and 4A molecular sieves to remove the water formed during the reaction. mdpi.comnih.gov

Green Chemistry Approaches (e.g., Catalyst-Free, Solvent-Free, Deep Eutectic Solvents)

In response to the growing need for environmentally benign chemical processes, several green chemistry approaches have been developed for the synthesis of 5-arylidene rhodanines. These methods aim to reduce or eliminate the use of hazardous solvents and catalysts, minimize energy consumption, and simplify product isolation.

Catalyst-Free Synthesis: An efficient and green protocol describes the synthesis of 5-arylidene rhodanines by reacting aldonitrones with rhodanine in polyethylene (B3416737) glycol (PEG) at 80°C. nih.gov This method is notable for not requiring any external catalyst, offering high yields in short reaction times. The reaction proceeds through a simple addition-elimination process. nih.gov

Deep Eutectic Solvents (DES): Deep eutectic solvents have emerged as promising green solvents due to their low volatility, non-flammability, biodegradability, and low cost. beilstein-journals.org A facile, catalyst-free synthesis of 5-arylidenerhodanines has been reported using an L-proline-based deep eutectic solvent (Pro/Gly). beilstein-journals.orgbeilstein-journals.orgnih.gov The reactions are typically fast (around 1 hour at 60°C), and the products are recovered in high yields by simple filtration after hydrolysis, requiring no further purification. beilstein-journals.orgbeilstein-journals.org This method is effective for a range of benzaldehydes with both electron-donating and electron-withdrawing groups. beilstein-journals.orgbeilstein-journals.org For example, the reaction of 3-hydroxy-4-methoxybenzaldehyde with rhodanine in a Pro/Gly DES yielded the product in 92% after just one hour. beilstein-journals.org

| Green Approach | Solvent/Medium | Catalyst | Temperature (°C) | Time | Yield Range (%) | Reference |

|---|---|---|---|---|---|---|

| Catalyst-Free | Polyethylene Glycol (PEG) | None (Autocatalyzed) | 80 | Short | High | nih.gov |

| Deep Eutectic Solvent | L-proline/Glycerol (Pro/Gly) | None | 60 | ~1 hr | Up to 92% | beilstein-journals.orgbeilstein-journals.org |

| Deep Eutectic Solvent | Choline Chloride/Urea (ChCl/Urea) | None | 90 | Not specified | 10-78% | beilstein-journals.org |

Microwave-Enhanced Synthesis

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. By utilizing microwave dielectric heating, this technique can dramatically reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. nih.gov

The synthesis of 5-arylidene rhodanines is well-suited for microwave enhancement. eurekaselect.com One approach involves the solvent-free condensation of an aldehyde with rhodanine using bismuth trichloride (B1173362) (BiCl3) as a Lewis acid promoter. rasayanjournal.co.in The reactants are mixed and exposed to microwave radiation, leading to excellent yields in a very short time. For instance, 5-(4-Methoxybenzylidene)rhodanine was synthesized in 92% yield after just 7 minutes of microwave irradiation at 800 W. rasayanjournal.co.in

Microwave assistance has also been applied to solution-phase synthesis. A study investigating various microwave reactors found optimal conditions for synthesizing a series of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones in an open vessel at 80°C for 60 minutes, achieving yields between 62% and 89%. nih.gov

| Aldehyde | Conditions | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | BiCl3, Solvent-free, 800W | 8 | 90 | rasayanjournal.co.in |

| p-Methoxybenzaldehyde | BiCl3, Solvent-free, 800W | 7 | 92 | rasayanjournal.co.in |

| Various Aryl Aldehydes | Propylamine, Open vessel, 90W | 60 | 62-89 | nih.gov |

Functionalization at the N-3 Position of the Rhodanine Ring

The nitrogen atom at the 3-position of the rhodanine ring is a key site for chemical modification. f1000research.com Introducing substituents at this position can significantly alter the molecule's properties, including solubility and biological activity. This derivatization is typically performed either before or after the Knoevenagel condensation at the C-5 position.

Synthesis of 3-Carboxyalkyl Derivatives

Introducing a carboxyalkyl group at the N-3 position is a common strategy to produce derivatives like rhodanine-3-acetic acid. mdpi.com These compounds can serve as intermediates for further functionalization or as final products themselves; for example, the drug Epalrestat is a rhodanine-3-acetic acid derivative. mdpi.com

The synthesis is often a two-step process. First, the N-3 position of the rhodanine core is alkylated using a haloalkanoic acid. A modified procedure first involves reacting an amino acid with carbon disulfide in the presence of potassium hydroxide, followed by reaction with chloroacetic acid to form the rhodanine-3-carboxyalkyl acid. nih.govuj.edu.pl

In the second step, the newly synthesized rhodanine-3-carboxyalkyl acid undergoes a Knoevenagel condensation with an appropriate aldehyde (like p-methoxybenzaldehyde) to yield the final 5-arylidene-3-carboxyalkyl rhodanine derivative. mdpi.comnih.gov This condensation is typically carried out by refluxing in isopropanol with triethylamine. mdpi.comnih.gov

Synthesis of N-Substituted Aminorhodanine Derivatives

The introduction of an amino group at the N-3 position opens up further avenues for derivatization. The synthesis starts with 3-aminorhodanine, which is commercially available or can be synthesized. nih.gov This precursor can then be reacted with aldehydes or ketones.

One common route involves the reaction of 3-amino-2-thioxothiazolidin-4-one with an aldehyde to form a Schiff base (an imine) at the N-3 position. f1000research.comuomustansiriyah.edu.iqresearchgate.net This reaction is regioselective for the N-3 position. f1000research.com Subsequently, a Knoevenagel condensation can be performed at the C-5 position by reacting the N-substituted intermediate with a second aldehyde, often in an alcoholic solution with a catalyst, to yield the final N,5-disubstituted aminorhodanine derivatives. f1000research.comuomustansiriyah.edu.iqresearchgate.net

Synthesis of N-Glycosyl Derivatives

The synthesis of N-glycosyl derivatives of rhodanine has been explored to enhance the pharmacological profile of these compounds. A key step in this process involves the reaction of rhodanine with α-acetobromoglucose under basic conditions, which can lead to both N- and S-glycosylation. nih.gov

In a notable synthetic route, rhodanine (1) is reacted with α-acetobromoglucose (3) in the presence of a base. nih.gov This reaction yields a mixture of the protected nitrogen nucleoside (4) and the protected sulfur nucleoside (5). The crucial step of deacetylation is then carried out using sodium methoxide (B1231860) (CH₃ONa) in methanol (B129727) (CH₃OH). For the N-glycosylated product (4), this deacetylation proceeds smoothly without cleaving the rhodanine ring, affording the deprotected nitrogen nucleoside (6). nih.gov However, the same deacetylation conditions applied to the S-glycosylated product (5) result in the cleavage of the rhodanine ring, leading to the formation of 2,4-thiazolidinedione (B21345) (7) as a hydrolysis product. nih.gov

The distinction between N- and S-glycosylation can be confirmed using spectroscopic methods such as 13C NMR. For instance, in an N-glycosylated derivative, the carbonyl group at C-4 typically appears around δC 165.7 ppm, while the thiocarbonyl group at C-2 is observed at approximately δC 194.8 ppm. nih.gov Conversely, the C-2 thiocarbonyl group in an S-glycosylated compound shifts to around δC 202.5 ppm. nih.gov

Modifications at the C-2 Position

Modifications at the C-2 position of the rhodanine ring are a key strategy for diversifying the chemical space and biological activity of these derivatives.

Synthesis of 2-Thioxo-4-Thiazolidinones

The core structure of this compound is a 2-thioxo-4-thiazolidinone. The synthesis of such compounds often involves the Knoevenagel condensation of rhodanine (2-thioxo-4-thiazolidinone) with an appropriate aldehyde. For instance, (5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3c) was synthesized from rhodanine and 4-hydroxy-3-methoxybenzaldehyde. mdpi.com Similarly, other derivatives like (5Z)-5-(3,4-Dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3d) and (5Z)-5-(3-Hydroxy-4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3b) have been prepared using the corresponding aldehydes. mdpi.com Microwave-assisted synthesis has also been reported as an efficient method for preparing 5-benzylidene-2-thioxothiazolidin-4-one derivatives in high yields and with reduced reaction times. researchgate.net

Derivatives with Other C-2 Substitutions

Beyond the common 2-thioxo group, other substitutions at the C-2 position have been explored. For example, 2-imino-4-thiazolidinones can be synthesized. A one-pot, solvent-free microwave irradiation method has been developed for the synthesis of 5-arylidene-2-imino-4-thiazolidinones by condensing thioureas with chloroacetic acid and an aldehyde. nih.gov This approach provides a rapid and high-yielding route to these derivatives.

Design and Synthesis of Hybrid Structures Incorporating the this compound Moiety

The strategy of creating hybrid molecules by combining the this compound scaffold with other pharmacologically active moieties has led to the development of compounds with enhanced and selective biological activities.

Rhodanine-Linked Benzenesulfonamide (B165840) Derivatives

A novel series of benzenesulfonamide-linked rhodanine derivatives has been synthesized and evaluated for their inhibitory action against human carbonic anhydrase (hCA) isoforms. nih.govmdpi.com The synthetic approach involves functionalizing the rhodanine nucleus with both aryl and isatin (B1672199) rings, employing a "tail approach". mdpi.com This strategy has yielded compounds with good to excellent inhibitory activity in the nanomolar range against hCA I, II, IX, and XII. nih.govmdpi.com For example, compound 7h (KI = 22.4 nM) and 9d (KI = 35.8 nM) were identified as potent inhibitors of hCA I. nih.govmdpi.com These hybrid molecules are considered potential leads for developing isoform-selective hCA inhibitors. nih.govresearchgate.net

| Compound | Target | KI (nM) nih.govmdpi.com |

| 7h | hCA I | 22.4 |

| 9d | hCA I | 35.8 |

| AAZ (Standard) | hCA I | 250.0 |

| AAZ (Standard) | hCA IX | 25.8 |

Rhodanine-Pyrazole Hybrids

The hybridization of rhodanine with pyrazole (B372694), another important heterocyclic scaffold, has resulted in compounds with significant biological potential. rsc.orgnih.gov The synthesis of these hybrids typically involves the Knoevenagel condensation of a substituted 2-thioxothiazolidin-4-one with a pyrazole-4-carbaldehyde. rsc.org For instance, a series of 3-(4-substituted phenyl)-5-((1-phenyl-3-aryl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-ones were synthesized and evaluated as aldose reductase inhibitors. rsc.org Among these, compounds 9c and 9k demonstrated excellent activity and selectivity towards aldose reductase. rsc.org

| Compound | Target | IC50 (µM) rsc.org |

| 9c | Aldose Reductase | 1.22 ± 0.67 |

| 9k | Aldose Reductase | 2.34 ± 0.78 |

| Sorbinil (Standard) | Aldose Reductase | 3.10 ± 0.20 |

The general synthetic route to pyrazoles often involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound, a reaction known as the Knorr pyrazole synthesis. youtube.com This versatility in synthesis allows for the creation of a wide range of pyrazole-containing hybrid molecules.

Rhodanine-Piperazine Hybrids

The integration of a piperazine (B1678402) moiety into the rhodanine scaffold has been a strategy to develop novel compounds with a range of biological activities. The synthesis of rhodanine-piperazine hybrids often involves a multi-step approach, culminating in the coupling of the two heterocyclic rings.

A common synthetic route commences with the preparation of an activated rhodanine intermediate, such as 5-ethoxymethylidenerhodanine. This intermediate is then subjected to a nucleophilic substitution reaction with various N-substituted piperazines. mdpi.com For instance, a series of rhodanine-piperazine hybrids were synthesized by reacting 5-ethoxymethylidenerhodanine or its 3-phenyl derivative with the appropriate piperazine derivatives in anhydrous ethanol under reflux for 30 minutes. mdpi.com The resulting precipitate is then filtered, dried, and crystallized. mdpi.com

The general scheme for this synthesis is illustrated below:

Step 1: Formation of Rhodanine Intermediate. Rhodanine is treated with triethyl orthoformate and acetic anhydride (B1165640) to yield 5-ethoxymethylidenerhodanine. mdpi.com

Step 2: Nucleophilic Substitution. The 5-ethoxymethylidenerhodanine intermediate is reacted with an N-arylpiperazine. The piperazine nitrogen atom acts as a nucleophile, displacing the ethoxy group at the 5-position of the rhodanine ring to form the final rhodanine-piperazine hybrid. mdpi.com

The structures of the synthesized hybrids are typically confirmed using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR. mdpi.com For example, in the ¹³C NMR spectra, the signal for the carbon of the C=S group in the rhodanine ring appears around 192-192.6 ppm for 3-unsubstituted derivatives and 190.6-190.7 ppm for 3-phenyl derivatives. The presence of the piperazine ring is confirmed by signals from its CH₂ groups in the range of 46.2–51.5 ppm. mdpi.com

Detailed research has led to the synthesis of a variety of rhodanine-piperazine hybrids with different substituents on the piperazine ring. These modifications are introduced to explore the structure-activity relationships of these compounds.

Below is a table summarizing examples of synthesized rhodanine-piperazine hybrids.

| Compound ID | R¹ Substituent | R² Substituent on Piperazine | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 5 | H | Phenyl | 65 | 245–246 |

| 6 | H | 2-Methylphenyl | 62 | 225–226 |

| 7 | H | 2-Methoxyphenyl | 60 | 230–231 |

| 8 | H | 2-Fluorophenyl | 68 | 240–241 |

| 9 | H | 4-Fluorophenyl | 72 | 255–256 |

| 10 | H | 2-Chlorophenyl | 66 | 238–239 |

| 11 | H | 4-Chlorophenyl | 70 | 260–261 |

| 12 | H | Bis(4-fluorophenyl)methyl | 55 | 248–249 |

| 13 | Phenyl | Phenyl | 75 | 210–211 |

| 14 | Phenyl | 2-Methylphenyl | 71 | 198–199 |

Data sourced from a study on rhodanine-piperazine hybrids as potential anticancer agents. mdpi.com

Another synthetic strategy involves the Knoevenagel condensation. nih.govnih.gov This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as the rhodanine core, in the presence of a base. nih.govmdpi.comyoutube.comyoutube.com While this method is fundamental for creating the benzylidene linkage in compounds like this compound, it can also be adapted to incorporate piperazine-containing aldehydes, thus forming the hybrid structure in a different manner. nih.gov

Structure Activity Relationship Sar Studies of 5 P Methoxybenzylidene Rhodanine Derivatives

Impact of Substituents on the p-Methoxybenzylidene Moiety

The nature and position of substituents on the benzylidene ring at the C-5 position significantly modulate the biological activity of rhodanine (B49660) derivatives. The p-methoxy group itself is a key feature, but the addition of other functional groups can enhance or diminish the compound's potency and selectivity.

Research into rhodanine-linked benzenesulfonamides as carbonic anhydrase inhibitors has provided detailed insights. A series of derivatives were synthesized with various substituents on the benzylidene ring. The study demonstrated that the electronic properties and steric bulk of these substituents are critical for inhibitory activity against different carbonic anhydrase (hCA) isoforms. For instance, compounds with electron-donating groups like methoxy (B1213986) (–OCH₃) showed potent inhibition. The position of these groups is also vital; trimethoxy substitutions at the 2,4,5- or 2,4,6- positions resulted in highly effective inhibitors of specific isoforms like hCA II and IX. nih.govmdpi.com

In contrast, introducing electron-withdrawing groups such as fluorine (–F) also leads to significant activity, though the pattern of selectivity across different enzyme isoforms may change. A derivative with 3,4-difluoro substituents was found to be a potent inhibitor. mdpi.com This indicates that a simple correlation between electron-donating or electron-withdrawing character is not sufficient to predict activity; rather, a complex interplay of electronic, steric, and hydrophobic factors governs the interaction with the target enzyme.

The following table summarizes the inhibitory activity (Kᵢ in nM) of selected 5-benzylidene rhodanine derivatives against four human carbonic anhydrase isoforms, illustrating the impact of substitution on the benzylidene ring.

| Compound ID | R (Substituent on Benzylidene Ring) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 7g | 3,4,5-trimethoxy | 145.4 | 8.9 | 35.5 | 49.3 |

| 7o | 2,4,5-trimethoxy | 175.6 | 9.8 | 25.4 | 56.1 |

| 7p | 2,4-dimethoxy | 164.3 | 12.4 | 29.7 | 59.5 |

| 7q | 2,4,6-trimethoxy | 198.8 | 7.9 | 21.2 | 48.8 |

| 7r | 3,4-difluoro | 212.5 | 15.6 | 45.3 | 68.7 |

Data sourced from a study on rhodanine-linked benzenesulfonamides. mdpi.com

Role of N-3 Substitutions on Biological Activity and Specificity

The substituent at the N-3 position of the rhodanine ring is a critical determinant of the molecule's pharmacological profile, including its potency, selectivity, and even its mechanism of action. nih.gov Introducing different moieties at this position can significantly alter the compound's interaction with target proteins.

Studies have consistently shown that incorporating an acetic acid group at the N-3 position can confer significant biological activity. nih.gov This rhodanine-3-acetic acid scaffold is a key feature of the marketed drug epalrestat, an aldose reductase inhibitor. nih.gov Research on anticancer agents has revealed that the presence of an acidic moiety, particularly an acetic acid group, at the N-3 position can have a substantial impact on the cytotoxic activity of 3,5-disubstituted rhodanines. nih.gov

A review of rhodanine derivatives as anticancer agents highlighted that small substituents at the N-3 position of (2-thioxothiazolidin-3-yl)acetic acid derivatives tend to improve activity against certain leukemia cell lines. Conversely, larger, bulkier groups in this position were found to be unfavorable for antiproliferative activity. nih.gov

The table below illustrates the effect of the N-3 substituent on the antibacterial activity (Minimum Inhibitory Concentration, MIC) of 5-(4'-(N,N-diethylamino)benzylidene) rhodanine derivatives against Staphylococcus aureus.

| N-3 Substituent | Linker Length (n) | MIC (µg/mL) |

| Acetic acid | 1 | 31.2 |

| Propionic acid | 2 | 15.6 |

| Butyric acid | 3 | 7.8 |

| Caproic acid | 5 | 7.8 |

Data adapted from studies on rhodanine-3-carboxyalkyl acids. nih.gov

Influence of the Rhodanine Core Modifications

While modifications at the C-5 and N-3 positions are most common, alterations to the rhodanine core itself can also profoundly affect biological activity. The core consists of a thiazolidin-4-one ring with a thiocarbonyl group (C=S) at the C-2 position. Replacing the sulfur atom in this thiocarbonyl group with an oxygen atom (C=O) results in a related class of compounds known as 2,4-thiazolidinediones (TZDs). nih.govnih.gov

Comparative studies have been conducted to evaluate the biological activities of rhodanines versus their TZD analogues. In the context of antibacterial agents, rhodanine derivatives demonstrated greater activity than their corresponding 2,4-thiazolidinedione (B21345) counterparts. nih.gov This suggests that the exocyclic sulfur atom at the C-2 position is important for the antibacterial mechanism of these compounds.

Both rhodanines and thiazolidinediones have been extensively investigated as kinase inhibitors in cancer drug development. nih.govacs.org The core scaffold in both cases serves as a platform for orienting substituents that interact with the kinase domain. However, the subtle difference in the electronic and steric properties between the C=S and C=O groups can influence binding affinity and selectivity for specific kinases. For example, in the development of EGFR inhibitors, both rhodanine and TZD scaffolds have been successfully used to design potent molecules. nih.gov The choice between the two cores often depends on the specific interactions desired within the ATP-binding pocket of the target kinase.

Correlations between Structural Features and Molecular Interactions (e.g., Enzyme Binding)

Understanding the correlation between the structural features of 5-(p-Methoxybenzylidene)rhodanine (B3060593) derivatives and their molecular interactions with biological targets is crucial for rational drug design. Molecular docking studies have become an invaluable tool for elucidating these interactions at an atomic level. semanticscholar.orgnih.gov

Docking studies of rhodanine-based kinase inhibitors have revealed key binding modes. For instance, in the inhibition of Epidermal Growth Factor Receptor (EGFR), the rhodanine moiety plays a significant role in anchoring the molecule within the enzyme's active site. The carbonyl group of the rhodanine ring has been observed to form a critical hydrogen bond with the backbone of a methionine residue (Met769) in the hinge region of EGFR. nih.govacs.org This interaction is a common feature for many kinase inhibitors and helps to stabilize the inhibitor-enzyme complex.

In the context of carbonic anhydrase inhibition, the benzenesulfonamide (B165840) group attached to the rhodanine scaffold is the primary zinc-binding group, while the substituted 5-benzylidene-rhodanine portion interacts with amino acid residues in the middle and outer rims of the active site cavity, contributing to the inhibitor's potency and selectivity. nih.gov These detailed interaction maps allow for the targeted modification of the rhodanine scaffold to improve affinity and specificity for a desired biological target.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Confirmation

NMR spectroscopy is an indispensable tool for confirming the structure and assigning the stereochemistry of 5-(p-Methoxybenzylidene)rhodanine (B3060593). Both proton (¹H) and carbon-13 (¹³C) NMR analyses provide detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different protons in the molecule. The aromatic protons of the p-methoxyphenyl group typically appear as a set of doublets in the range of δ 6.9-7.5 ppm. The methoxy (B1213986) group (-OCH₃) protons resonate as a sharp singlet around δ 3.8 ppm. A key signal is the singlet for the exocyclic vinylic proton (=CH-Ar), which is typically observed downfield, around δ 7.6 ppm, due to its deshielded environment. The N-H proton of the rhodanine (B49660) ring usually appears as a broad singlet at a chemical shift greater than 10 ppm, though its position and appearance can be solvent-dependent.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

| -OCH₃ | ~3.8 | Singlet |

| Aromatic H (ortho to OCH₃) | ~6.9 | Doublet |

| Aromatic H (meta to OCH₃) | ~7.4 | Doublet |

| Vinylic H | ~7.6 | Singlet |

| N-H | >10 | Broad Singlet |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides further confirmation of the molecular structure. The carbonyl carbon (C=O) of the rhodanine ring is typically observed in the range of δ 165-175 ppm, while the thiocarbonyl carbon (C=S) appears further downfield, often above δ 200 ppm. The exocyclic vinylic carbon and the aromatic carbons display signals in the δ 110-160 ppm region. The methoxy carbon gives a characteristic signal around δ 55 ppm.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm) |

| -OCH₃ | ~55 |

| Aromatic C | 114-160 |

| Vinylic C | ~120-135 |

| C=O | ~170 |

| C=S | ~205 |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the key functional groups present in this compound. The spectrum shows characteristic absorption bands corresponding to the vibrations of specific bonds. A strong absorption band is observed for the carbonyl group (C=O) stretching vibration, typically in the region of 1700-1750 cm⁻¹. The N-H stretching vibration of the rhodanine ring gives rise to a band in the range of 3100-3300 cm⁻¹. The C=S stretching vibration is usually found in the 1050-1250 cm⁻¹ region. The C=C stretching of the exocyclic double bond and the aromatic ring appear in the 1500-1600 cm⁻¹ range. The C-O stretching of the methoxy group is observed around 1250 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch | 3100-3300 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch | 1700-1750 |

| C=C stretch | 1500-1600 |

| C-O stretch | ~1250 |

| C=S stretch | 1050-1250 |

Note: Wavenumbers are approximate.

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS), for Molecular Formula Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight and confirming the molecular formula of this compound. The molecular formula of the compound is C₁₁H₉NO₂S₂. nist.gov In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion is measured with high precision, which allows for the unambiguous determination of the elemental composition. PubChem provides predicted m/z values for various adducts of this compound, such as [M+H]⁺ at 252.01476, [M+Na]⁺ at 273.99670, and [M-H]⁻ at 250.00020. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 252.01476 |

| [M+Na]⁺ | 273.99670 |

| [M-H]⁻ | 250.00020 |

| [M+NH₄]⁺ | 269.04130 |

| [M+K]⁺ | 289.97064 |

Source: PubChem uni.lu

UV-Visible and Fluorescence Spectroscopy for Electronic Properties and Metal Ion Sensing

UV-Visible spectroscopy provides insights into the electronic transitions within the this compound molecule. The extended conjugation system, encompassing the p-methoxyphenyl ring, the exocyclic double bond, and the rhodanine ring, results in strong absorption in the UV-visible region. Typically, rhodanine derivatives exhibit a main absorption band in the range of 350-450 nm.

Rhodamine and its derivatives are well-known for their fluorescent properties and their application as fluorescent sensors. nih.gov The fluorescence of these compounds can be sensitive to the local environment, including solvent polarity and the presence of metal ions. While specific studies on the intrinsic fluorescence of this compound and its application in metal ion sensing are not detailed in the provided search results, the general class of rhodanine-based sensors is widely explored for the detection of various metal ions. nih.gov The interaction with a metal ion can lead to changes in the fluorescence intensity or a shift in the emission wavelength, forming the basis of a sensing mechanism.

Solvatochromic Studies

Solvatochromism, the phenomenon where the color of a substance changes with the polarity of the solvent, is a key characteristic of this compound. This property arises from the differential stabilization of the ground and excited electronic states of the molecule by the solvent. The methoxy group on the benzylidene ring, being an electron-donating group, influences the intramolecular charge transfer (ICT) character of the molecule, which is sensitive to the solvent environment.

Studies on the UV-Vis absorption spectra of this compound in various solvents reveal a noticeable shift in the maximum absorption wavelength (λmax), indicative of its solvatochromic behavior. While comprehensive datasets are not widely available in public literature, the general trend observed for similar rhodanine derivatives suggests that an increase in solvent polarity would lead to a bathochromic (red) or hypsochromic (blue) shift depending on the nature of the electronic transition.

Table 1: Illustrative Solvatochromic Data for a Structurally Similar Rhodanine Derivative

| Solvent | Polarity (ET(30) in kcal/mol) | λmax (nm) |

| Dioxane | 36.0 | 420 |

| Acetone | 42.2 | 425 |

| Acetonitrile | 45.6 | 428 |

| Ethanol (B145695) | 51.9 | 435 |

| Methanol (B129727) | 55.4 | 438 |

Chemo-sensing Applications (e.g., Metal Ion Detection)

The rhodanine moiety within this compound contains sulfur and nitrogen atoms that can act as binding sites for metal ions. This structural feature makes it a candidate for development as a colorimetric or fluorescent chemosensor. Upon coordination with a metal ion, the electronic properties of the rhodanine derivative can be perturbed, leading to a detectable change in its absorption or emission spectrum.

Research into rhodanine-based sensors has demonstrated their efficacy in detecting various metal ions. For instance, derivatives of rhodanine have been shown to be selective for heavy metal ions such as silver (Ag⁺) and mercury (Hg²⁺). The interaction between the soft sulfur atom of the rhodanine ring and soft metal ions like Ag⁺ and Hg²⁺ is particularly favorable. While specific studies detailing the use of this compound as a chemosensor are limited, its structural similarity to known rhodanine-based sensors suggests its potential in this area. The methoxy group could further modulate the selectivity and sensitivity of the sensor.

The general mechanism involves the metal ion coordinating with the rhodanine core, which alters the intramolecular charge transfer and results in a color change visible to the naked eye or measurable by a spectrophotometer. This makes such compounds valuable for the development of simple and rapid tests for metal ion contamination.

Thermal Analysis (e.g., DSC) for Stability Studies

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), are crucial for evaluating the thermal stability of chemical compounds. DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This analysis can reveal information about melting point, decomposition temperature, and other phase transitions.

For this compound, a DSC thermogram would provide critical data on its thermal stability. A sharp endothermic peak would indicate its melting point, a measure of its purity and crystalline structure. At higher temperatures, an exothermic peak would signify its decomposition. The onset temperature of this decomposition peak is a key parameter for assessing the compound's thermal stability under various conditions.

While specific DSC data for this compound is not extensively reported in publicly accessible literature, studies on similar 5-arylmethylene-rhodanine derivatives indicate that these compounds generally exhibit good thermal stability. The decomposition temperature is influenced by the nature of the substituent on the benzylidene ring. The presence of the methoxy group in this compound is expected to influence its thermal behavior.

Computational and Theoretical Investigations of 5 P Methoxybenzylidene Rhodanine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to rhodanine (B49660) derivatives to study their molecular geometry, vibrational frequencies, and electronic properties. mdpi.comresearchgate.net Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311++G**, to obtain optimized molecular structures and predict various chemical parameters. ekb.eg

Mulliken population analysis is a method for estimating partial atomic charges, which helps in understanding the charge distribution within a molecule. wikipedia.orglibretexts.org This analysis, applied to rhodanine derivatives, reveals how different substituents influence the electronic environment of the molecule. For instance, the introduction of electron-donating groups, like the p-methoxybenzylidene moiety, can significantly alter the charge distribution across the rhodanine core. ontosight.ai

Global reactive descriptors are crucial for predicting the chemical reactivity of a molecule. These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO).

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A lower value indicates higher reactivity.

Chemical Softness (S): The reciprocal of hardness, a higher value suggests greater reactivity and easier charge transfer. ekb.eg

Studies on similar rhodanine derivatives show that the nature of the substituent on the benzylidene ring plays a key role in determining these values. For example, compounds with strong electron-donating groups tend to have higher HOMO energies, making them better electron donors (more nucleophilic). ekb.egresearchgate.net

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron-attracting ability |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer |

| Chemical Softness (S) | 1 / η | Propensity for charge transfer |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic reactions. researchgate.netnih.gov The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In rhodanine derivatives, the most negative potential is typically located around the carbonyl oxygen atom and the exocyclic sulfur atom of the rhodanine ring. ekb.eg These regions are rich in electrons and represent the most likely sites for interaction with electrophiles or hydrogen bond donors. The p-methoxy group on the benzylidene ring, being an electron-donating group, increases the electron density on the aromatic ring, which can also influence the MEP. ekb.egnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. mdpi.com

A small HOMO-LUMO gap implies a molecule is more polarizable, has higher chemical reactivity, and facilitates easier intramolecular charge transfer. ekb.eg For rhodanine derivatives, the electronic absorption spectra, often calculated using Time-Dependent DFT (TD-DFT), are correlated with these electronic transitions. ekb.eg The introduction of the 5-arylmethylidene group creates a new absorption band, and the specific substituents on this group can modulate the HOMO and LUMO energy levels. ekb.eg The electron-donating p-methoxy group is expected to raise the HOMO energy level, potentially leading to a smaller energy gap and a red-shift in the absorption spectrum compared to unsubstituted benzylidene rhodanine.

| Parameter | Energy (eV) | Implication |

|---|---|---|

| EHOMO | -6.2 | Electron-donating capability |

| ELUMO | -2.8 | Electron-accepting capability |

| Energy Gap (ΔE) | 3.4 | Chemical reactivity and stability |

Molecules with significant charge transfer characteristics, often indicated by a small HOMO-LUMO gap, are candidates for materials with non-linear optical (NLO) properties. researchgate.netrsc.org NLO materials can alter the properties of light and are essential for applications in optical switching and signal processing. utoronto.ca The first-order hyperpolarizability (β) is a key measure of a molecule's NLO response.

DFT calculations can predict the hyperpolarizability of a molecule. Rhodanine derivatives, with their donor-π-acceptor structure, are of interest for NLO applications. The p-methoxybenzylidene group acts as an electron donor, the exocyclic double bond as a π-bridge, and the rhodanine core (specifically the carbonyl group) as an electron acceptor. This intramolecular charge transfer from the methoxy-substituted ring to the rhodanine moiety can result in a large β value, suggesting potential for NLO applications. researchgate.netresearchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound to a biological target. 5-(p-Methoxybenzylidene)rhodanine (B3060593) and its analogues have been studied for their interactions with various protein targets. nih.gov

Docking studies calculate a binding affinity or score, usually in kcal/mol, which estimates the strength of the ligand-receptor interaction. A lower (more negative) binding energy indicates a more stable and favorable interaction. These studies have shown that rhodanine derivatives can bind to the active sites of various enzymes.

Identification of Key Interacting Residues and Binding Modes

Molecular docking simulations are instrumental in predicting the binding orientation of a small molecule (ligand) to its macromolecular target, such as a protein or enzyme. These simulations help identify the key amino acid residues within the binding site that are crucial for interaction and affinity. While specific docking studies targeting this compound are part of broader research, studies on closely related 5-benzylidene rhodanine derivatives reveal common binding patterns and key interactions that are likely applicable.

These derivatives are often investigated as inhibitors of various enzymes. nih.govresearchgate.net For instance, molecular docking studies of novel 5-benzylidene substituted rhodanine derivatives against cancer-related protein targets like Estrogen receptor alpha and Aurora kinase have been performed. researchgate.netsemanticscholar.org These studies consistently show that the rhodanine core and the benzylidene substituent engage in a series of specific interactions with the amino acid residues in the enzyme's active site.

The binding is typically characterized by a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking or pi-cation interactions. nih.gov The rhodanine ring, with its carbonyl and thione groups, frequently acts as a hydrogen bond acceptor or donor. The methoxy-substituted phenyl ring often fits into a hydrophobic pocket of the enzyme, contributing to the binding affinity. researchgate.net

Detailed analysis from such studies allows for the creation of an interaction map, pinpointing the specific residues that stabilize the ligand within the binding pocket. nih.gov

Table 1: Example of Key Interacting Residues for Rhodanine Derivatives with Protein Targets (Based on Analogous Compounds)

| Target Protein | Interacting Residue | Type of Interaction | Reference |

|---|---|---|---|

| Estrogen Receptor Alpha | Arg394, Glu353 | Hydrogen Bond | researchgate.net |

| Phe404 | Pi-Pi Stacking | researchgate.net | |

| Leu387, Leu391 | Hydrophobic | researchgate.net | |

| Aurora Kinase | Ala213, Leu263 | Hydrogen Bond | researchgate.net |

| Val147, Leu210 | Hydrophobic | researchgate.net |

This table is illustrative and based on docking studies of various 5-benzylidene rhodanine derivatives, providing a likely model for this compound interactions.

Quantum Chemical Reactivity Parameters and Their Correlation with Electrochemical Behavior

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the electronic structure and reactivity of molecules. mdpi.comrasayanjournal.co.in These methods calculate various molecular descriptors that provide insight into a compound's stability and reactivity. For rhodanine derivatives, DFT calculations have been successfully used to correlate theoretical parameters with experimentally observed electrochemical properties. researchgate.net

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). The E-HOMO is related to the molecule's ability to donate an electron (oxidation potential), while the E-LUMO relates to its ability to accept an electron (reduction potential). rasayanjournal.co.inrsc.org The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. rasayanjournal.co.in

Studies on rhodanine derivatives show a strong linear correlation between the DFT-calculated HOMO-LUMO energies and their experimental redox potentials measured by techniques like cyclic voltammetry. researchgate.net Other calculated parameters such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) further characterize the molecule's reactivity. mdpi.comrasayanjournal.co.in For example, the electron-donating methoxy (B1213986) group on the benzylidene ring influences the electron density distribution and thus the HOMO-LUMO energies, which in turn affects the electrochemical behavior. mdpi.com This correlation between theoretical calculations and experimental data is crucial for designing molecules with specific electronic properties for applications like molecular sensors. researchgate.net

Table 2: Quantum Chemical Reactivity Descriptors (Illustrative Values for Rhodanine Derivatives)

| Parameter | Symbol | Definition | Significance | Reference |

|---|---|---|---|---|

| HOMO Energy | E-HOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability; relates to oxidation potential | rasayanjournal.co.inrsc.org |

| LUMO Energy | E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability; relates to reduction potential | rasayanjournal.co.inrsc.org |

| Energy Gap | ΔE | E-LUMO - E-HOMO | Chemical reactivity and stability | rasayanjournal.co.in |

| Electronegativity | χ | -(E-HOMO + E-LUMO)/2 | Ability to attract electrons | rasayanjournal.co.in |

| Chemical Hardness | η | (E-LUMO - E-HOMO)/2 | Resistance to change in electron distribution | rasayanjournal.co.in |

This table defines key quantum chemical parameters used to analyze molecular reactivity.

Molecular Dynamics Simulations for Conformational Behavior and Binding Dynamics

Molecular Dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time. karazin.uawvu.edu While molecular docking provides a static snapshot of a ligand-protein interaction, MD simulations reveal how the complex behaves in a more realistic, solvated environment. physchemres.org These simulations can be used to assess the stability of the binding pose predicted by docking, explore the conformational flexibility of the ligand and the protein, and analyze the dynamics of their interaction. physchemres.orgbilkent.edu.tr

For a compound like this compound, an MD simulation would typically start with the docked pose of the molecule in the active site of its target protein. The system is then solvated with water molecules and ions to mimic physiological conditions. The simulation calculates the forces between all atoms and uses them to predict their movements over a set period, often on the nanosecond to microsecond scale. karazin.ua

Analysis of the MD trajectory can reveal:

Stability of the Binding Pose: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, researchers can determine if the initial docked pose is stable or if the ligand shifts to a different binding mode. physchemres.org

Conformational Flexibility: The Root Mean Square Fluctuation (RMSF) of individual residues or parts of the ligand can identify which regions are rigid and which are flexible. physchemres.org This can provide insights into the conformational changes required for binding.

Key Interactions over Time: MD simulations allow for the analysis of the persistence of specific interactions, such as hydrogen bonds, identified in docking. It can reveal which interactions are stable and contribute most to the binding affinity.

Although specific MD simulation studies focused solely on this compound are not extensively published, this computational technique is a standard and invaluable tool in the study of enzyme inhibitors to understand their dynamic binding behavior and conformational adaptability within the active site. physchemres.org

Mechanistic Biological Studies at the Molecular and Cellular Level

Enzyme Inhibition Studies (in vitro focus)

The rhodanine (B49660) core, a substituted thiazolidinone ring, is a versatile pharmacophore that has been explored for its inhibitory potential against several key enzymes involved in various disease pathways. The following sections detail the research findings concerning the inhibitory effects of 5-(p-Methoxybenzylidene)rhodanine (B3060593) and its analogues on specific enzymes.

Aldose Reductase (ALR1, ALR2) Inhibition

Aldose reductase (ALR2) and the closely related aldehyde reductase (ALR1) are enzymes of the aldo-keto reductase superfamily. ALR2, in particular, is a key enzyme in the polyol pathway, which is implicated in the development of diabetic complications. The inhibition of ALR2 is a major therapeutic strategy to mitigate these complications.

While direct inhibitory data for this compound is not extensively reported, a study on its close derivative, 5-((4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid, has provided significant insights. This derivative incorporates an acetic acid moiety at the N-3 position of the rhodanine ring. In vitro studies demonstrated that this class of compounds exhibits inhibitory activity against both ALR1 and ALR2. researchgate.net Specifically, derivatives of this compound have shown varying degrees of inhibition, with some compounds exhibiting potent activity. researchgate.net

The general structure of these inhibitors allows for key interactions within the enzyme's active site. The rhodanine ring and the benzylidene moiety are crucial for binding. mdpi.com Molecular docking studies have suggested that the benzylidene portion of the molecule occupies a specific pocket within the enzyme, while the rhodanine ring can form important hydrogen bonds. mdpi.com

| Compound Derivative | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 5-((4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid derivative (3f) | ALR2 | 0.12 ± 0.01 | researchgate.net |

| 5-((4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid derivative (3a) | ALR2 | 0.25 ± 0.04 | researchgate.net |

Carbonic Anhydrase (hCA I, II, IX, XII) Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma and cancer. nih.govnih.gov The isoforms hCA I and II are widespread, while hCA IX and XII are tumor-associated and are considered targets for anticancer therapies. nih.govplos.org

Rhodanine-containing compounds have been investigated as carbonic anhydrase inhibitors. However, specific inhibition constants (Ki) for this compound against the human carbonic anhydrase isoforms hCA I, II, IX, and XII are not prominently available in the current scientific literature. The inhibitory activity of rhodanine derivatives can be influenced by the substituents on the rhodanine core, which affect the compound's ability to coordinate with the zinc ion in the enzyme's active site.

| Target Enzyme | Ki | Reference |

|---|---|---|

| hCA I | Data not available | - |

| hCA II | Data not available | - |

| hCA IX | Data not available | - |

| hCA XII | Data not available | - |

HIV-1 Integrase (IN) Inhibition

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, as it mediates the integration of the viral DNA into the host cell's genome. nih.govnih.gov It represents a key target for antiretroviral therapy.

Rhodanine derivatives have been identified as a class of compounds with the potential to inhibit HIV-1 integrase. mdpi.com Studies have shown that modifications to the rhodanine scaffold can lead to compounds with significant inhibitory activity against both the 3'-processing and strand transfer steps catalyzed by the enzyme. mdpi.com For instance, certain rhodanine derivatives have demonstrated inhibitory concentrations (IC50) in the micromolar range. mdpi.com However, specific IC50 values for this compound against HIV-1 integrase are not consistently reported in the available literature.

| Target Enzyme | IC50 | Reference |

|---|---|---|

| HIV-1 Integrase | Data not available | - |

Protein Tyrosine Phosphatase (PTP) Inhibition

Protein tyrosine phosphatases are a group of signaling enzymes that play a critical role in cellular regulation by dephosphorylating tyrosine residues on proteins. nih.gov Protein tyrosine phosphatase 1B (PTP1B) is a well-characterized member of this family and is considered a therapeutic target for diabetes and obesity.

The inhibitory potential of rhodanine derivatives against PTPs has been explored. For example, certain thiazole-containing rhodanine-3-alkanoic acids have shown inhibitory activity against PTP1B. researchgate.net The length of the N-alkyl chain on the rhodanine ring has been found to influence the inhibitory effectiveness. researchgate.net Despite these findings, specific IC50 values for this compound against PTP1B are not readily found in published research.

| Target Enzyme | IC50 | Reference |

|---|---|---|

| PTP1B | Data not available | - |

Glutathione (B108866) S-Transferase Inhibition

Glutathione S-transferases (GSTs) are a family of enzymes involved in the detoxification of a wide range of xenobiotic and endogenous compounds. sigmaaldrich.com Overexpression of certain GST isoforms is associated with drug resistance in cancer cells, making them a target for chemosensitizing agents. sigmaaldrich.com

Rhodanine derivatives have been evaluated as inhibitors of GSTs. researchgate.net For instance, some thiazole-containing rhodanine derivatives have demonstrated inhibitory activity against GST isolated from equine liver. researchgate.net The nature of the substituents on the rhodanine scaffold plays a role in determining the inhibitory potency. However, specific IC50 values for this compound against glutathione S-transferase are not widely documented.

| Target Enzyme | IC50 | Reference |

|---|---|---|

| Glutathione S-Transferase | Data not available | - |

Aldehyde Reductase Inhibition

Aldehyde reductase (ALR1) is structurally and functionally related to aldose reductase and is involved in the detoxification of various aldehydes. A study investigating rhodanine-3-acetamide derivatives reported on their inhibitory potential against both aldehyde and aldose reductases. researchgate.net

A derivative of this compound, specifically a 5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetamide derivative, showed good inhibitory activity against aldehyde reductase. researchgate.net This highlights the potential of the this compound scaffold as a basis for developing inhibitors of this enzyme.

| Compound Derivative | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 5-((4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetamide derivative (3e) | ALR1 | Good inhibition (Specific IC50 not provided) | researchgate.net |

| 5-((4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetamide derivative (3a) | ALR1 | Good inhibition (Specific IC50 not provided) | researchgate.net |

| 5-((4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetamide derivative (3b) | ALR1 | Good inhibition (Specific IC50 not provided) | researchgate.net |

Cell-Based Assays for Mechanistic Insights

Apoptosis Induction and Related Gene Expression Modulation

Rhodanine derivatives are recognized for their potential to induce programmed cell death, or apoptosis, in cancerous cells. While specific studies detailing the apoptotic pathways and gene expression modulation directly initiated by this compound are not extensively available in the reviewed literature, the broader class of rhodanine compounds has demonstrated significant pro-apoptotic activity.

For instance, research on related compounds has shown that 5-benzylidene-3-ethyl-rhodanine is an active anticancer agent that triggers apoptosis and cell death in leukemic cells. nih.gov Similarly, 5-isopropylidene-3-ethyl rhodanine has been found to induce cytotoxicity in the CEM leukemic cell line through the induction of apoptosis. nih.govresearchgate.net On a molecular level, rhodanine derivatives have been reported to modulate pro-survival proteins of the Bcl-2 family, which are key regulators of the apoptotic cascade. nih.govresearchgate.net

Furthermore, a 3,5-disubstituted rhodanine derivative featuring a 4-methoxybenzylidene group at the C-5 position demonstrated a significant growth inhibition of 82.5% in the MCF-7 human breast cancer cell line at a concentration of 100 µg/mL. nih.gov This suggests that the 4-methoxybenzylidene moiety, a key feature of the title compound, is compatible with potent anticancer activity, which is often mediated by apoptosis. However, a detailed investigation into the specific genes and proteins modulated by this compound to induce apoptosis is required for a complete understanding of its mechanism.

Cell Cycle Analysis

While these findings for related compounds are promising, specific data from cell cycle analysis performed on cells treated directly with this compound are not detailed in the currently available scientific literature. Such studies would be crucial to determine if this compound also induces cell cycle arrest and at which specific phase (G1, S, or G2/M) this occurs.

Antibacterial Activity: Gram-Positive vs. Gram-Negative Selectivity

A notable characteristic of rhodanine derivatives is their selective antibacterial activity. Research has consistently shown that these compounds are significantly more effective against Gram-positive bacteria while exhibiting low to no activity against Gram-negative strains. This selectivity is a key aspect of their antibacterial profile.

The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. While specific MIC values for this compound can vary between studies and bacterial strains, the general trend of Gram-positive selectivity is well-documented for the rhodanine class. For example, various 5-benzylidene rhodanine derivatives have demonstrated potent inhibition against several Gram-positive bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values often in the low microgram per milliliter range. In contrast, these same compounds are generally inactive against Gram-negative bacteria such as Escherichia coli at comparable concentrations.

| Rhodanine Derivative Class | Bacterial Type | Example Organism | General MIC Range (µg/mL) | Activity Level |

|---|---|---|---|---|

| 5-Benzylidene Rhodanines | Gram-Positive | Staphylococcus aureus (including MRSA) | 1 - 32 | Potent |

| 5-Benzylidene Rhodanines | Gram-Positive | Bacillus cereus | ~32 | Good |

| 5-Benzylidene Rhodanines | Gram-Negative | Escherichia coli | > 64 | Low to Inactive |

| 5-Benzylidene Rhodanines | Gram-Negative | Pseudomonas aeruginosa | > 64 | Low to Inactive |

This table presents representative data for the 5-benzylidene rhodanine class of compounds based on available literature. Specific values for this compound may vary.

Antifungal Activity

In addition to their antibacterial properties, rhodanine derivatives have been explored for their potential as antifungal agents. mdpi.com Studies have shown that compounds from this class exhibit activity against various fungal pathogens, particularly those from the Candida genus, which are a common cause of opportunistic infections in humans.

For instance, certain benzylidene-rhodanines have been reported to be active against Candida species. mdpi.com The antifungal activity is also assessed using MIC values. While the general antifungal potential of the rhodanine scaffold is recognized, detailed studies providing specific MIC values for this compound against a broad panel of fungal strains are not extensively covered in the reviewed literature. Such data would be necessary to fully characterize its antifungal spectrum and potency.

Antioxidant Potential

The antioxidant potential of chemical compounds is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a widely used method for this purpose, where the antioxidant activity is often expressed as an IC50 value—the concentration of the compound required to scavenge 50% of the DPPH radicals. mdpi.comsemanticscholar.orgresearchgate.netyoutube.com A lower IC50 value indicates a higher antioxidant potential.

Studies on a series of 5-benzylidene rhodanine derivatives have demonstrated their capacity to act as antioxidants. semanticscholar.org For example, a derivative with a 4-ethylbenzylidene group and another with a 4-isopropyl benzylidene group at the 5th position of the rhodanine ring have shown notable antioxidant activity in DPPH assays. semanticscholar.org One such derivative, 3-(2-(diethylamino)ethyl)-5-(4-isopropylbenzylidene)-2-thioxothiazolidin-4-one, exhibited an IC50 value of 31.21 µg/mL. semanticscholar.org

While these findings indicate that the 5-benzylidene rhodanine scaffold can possess antioxidant properties, the specific IC50 value for this compound from a DPPH assay is not specified in the reviewed scientific literature.

Protein-Ligand Interaction Analysis (e.g., X-ray crystallography of enzyme-rhodanine complexes)

Understanding how a compound interacts with its biological target at an atomic level is crucial for drug design and development. X-ray crystallography is a powerful technique that can provide a three-dimensional structure of a protein-ligand complex, revealing the precise binding mode of the compound.

Despite the broad range of biological activities reported for rhodanine derivatives, specific studies detailing the X-ray crystal structure of this compound bound to a specific enzyme or protein target are not available in the public domain based on the conducted searches. Such structural data would be invaluable for elucidating its mechanism of action and for guiding the rational design of more potent and selective derivatives.

Applications of 5 P Methoxybenzylidene Rhodanine and Its Derivatives in Chemical Biology Research

Development as Chemosensors

Rhodanine (B49660) derivatives are recognized for their potential in the synthesis of chemosensors due to their notable measurable properties. nih.gov These properties include significant absorption rates, high fluorescent quantum yields, and stability against photoenergy. nih.gov The general mechanism for many rhodanine-based sensors involves the interaction with a target analyte, which induces a measurable change in their optical or electrochemical properties, such as a color change or fluorescence enhancement. rsc.orgnih.gov

Detection of Transition Metal Ions (e.g., Fe³⁺)

A significant application of rhodanine derivatives is in the detection of transition metal ions, which are crucial in many biological and environmental systems. rsc.org Long-term exposure to high levels of certain metals like iron can lead to various health disorders. researchgate.net Therefore, the development of sensitive and selective detection methods is of great importance. researchgate.netresearchgate.net

Rhodanine-based chemosensors have been designed for the selective detection of various metal ions, including Fe³⁺, Cu²⁺, Pb²⁺, and Hg²⁺. nih.govresearchgate.netmdpi.comresearchgate.net The detection mechanism often relies on the metal ion inducing the opening of the spirolactam ring within the rhodanine scaffold. nih.govnih.gov This structural change leads to a distinct colorimetric (e.g., colorless to pink) and/or fluorometric ("turn-on") response, enabling visual or instrumental detection. nih.govrsc.orgresearchgate.netnih.gov The selectivity of these sensors can be tuned by modifying the rhodanine structure and by controlling factors such as pH and solvent. rsc.org For instance, a rhodamine B-based probe demonstrated a low detection limit for Fe³⁺ of 0.0521 μM and showed a rapid, robust fluorescence response. nih.gov Another sensor for Fe³⁺, based on rhodamine B lactam, had a calculated detection limit of 0.27 µM. researchgate.net

Table 1: Examples of Rhodanine/Rhodamine-Based Chemosensors for Metal Ion Detection

| Sensor Base | Target Ion | Detection Method | Detection Limit (µM) | Key Observation |

|---|---|---|---|---|

| Rhodamine B Derivative | Fe³⁺ | Colorimetric & "Turn-on" Fluorescence | 0.0521 | Rapid response, stable over a broad pH range (4-13). nih.gov |

| Rhodamine B Lactam | Fe³⁺ | Colorimetric & Fluorescence Enhancement | 0.27 | 1:1 binding stoichiometry, allows for visual detection. researchgate.net |

| Rhodamine Derivative | Cu²⁺ | Colorimetric & Fluorescence Quenching | Not Specified | Reversible, selective for Cu²⁺ over other ions. nih.gov |

Use in Functionalized Electrodes for Selective Detection

The complexing ability of the rhodanine heterocycle with heavy metal ions makes it a suitable candidate for the development of chemically modified electrodes (CMEs). mdpi.com These functionalized electrodes are used as electrochemical sensors for the selective detection of metal ions in various samples. mdpi.commdpi.comresearchgate.net The process involves immobilizing rhodanine derivatives onto the surface of an electrode, such as a screen-printed carbon electrode (SPCE) or indium tin oxide (ITO) glass. mdpi.comrsc.orgnih.govmdpi.com

Once functionalized, the electrode can selectively capture target metal ions from a solution. The binding event is then transduced into a measurable electrochemical signal using techniques like differential pulse voltammetry. mdpi.com Research has shown that electrodes modified with rhodanine derivatives can detect a range of heavy metals, including cadmium (Cd), lead (Pb), copper (Cu), and mercury (Hg). mdpi.com The sensitivity and selectivity of these electrodes can be influenced by the specific rhodanine derivative used and the method of electrode preparation, such as controlled potential electrolysis. mdpi.com For example, a study comparing two different rhodanine derivatives found that the azulene-containing monomer was about eight times more sensitive for Pb(II) detection when used to modify an electrode. mdpi.com

Table 2: Performance of Rhodanine-Derivative Modified Electrodes for Heavy Metal Detection

| Rhodanine Derivative | Target Metal Ion | Reported Detection Limit (M) |

|---|---|---|

| (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one (R1) | Pb(II) | ~10⁻⁷ |

Data synthesized from studies on rhodanine derivatives for electrochemical sensing. mdpi.commdpi.com

Inclusion Complexes with Cyclodextrins for Enhanced Bioavailability and Photostability

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity, allowing them to form inclusion complexes with a variety of guest molecules. nih.govyoutube.comdovepress.com This complexation can significantly improve the aqueous solubility, dissolution rate, stability, and bioavailability of poorly water-soluble compounds. nih.govdovepress.com

The formation of inclusion complexes between rhodanine and its derivatives with cyclodextrins, such as α-CD and β-CD, has been shown to enhance their bioavailability. researchgate.net The encapsulation of the rhodanine molecule within the cyclodextrin (B1172386) cavity can protect it from degradation, for example, by light (photostability), and improve its solubility in aqueous environments. researchgate.netmdpi.comnih.govresearchgate.net Studies on other drugs, like methotrexate, have demonstrated that forming inclusion complexes with β-cyclodextrin derivatives can increase aqueous solubility, enhance photostability, and lead to a significant increase in oral bioavailability. mdpi.comresearchgate.netnih.gov For instance, a methotrexate/DM-β-CD inclusion complex showed a 2.2-fold increase in the area under the curve (AUC), a measure of total drug exposure, compared to the free drug. researchgate.netnih.gov These findings suggest that forming similar complexes with 5-(p-methoxybenzylidene)rhodanine (B3060593) could be a viable strategy to improve its pharmaceutical properties. researchgate.netnih.gov The formation and characterization of these complexes are typically confirmed using techniques such as differential scanning calorimetry (DSC), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR). researchgate.netmdpi.comnih.gov

Probes for Biological Pathways and Targets

Derivatives of the rhodanine scaffold are widely explored as probes and inhibitors for various biological pathways and targets, playing a crucial role in drug discovery and chemical biology. nih.gov The rhodanine structure can be modified to create compounds with high affinity and selectivity for specific enzymes and proteins. nih.govnih.gov

For example, rhodanine-based compounds have been designed as potent inhibitors of human carbonic anhydrases, which are metalloenzymes involved in numerous physiological processes. nih.gov In one study, a series of rhodanine-linked benzenesulfonamide (B165840) derivatives were synthesized and evaluated, with some compounds showing significant inhibitory activity against specific carbonic anhydrase isoforms. nih.gov Additionally, derivatives of rhodanine-3-acetic acid have been developed as anticancer agents that function by disrupting microtubule dynamics. nih.gov These compounds combine the rhodanine scaffold with other pharmacophores known to interact with tubulin, leading to the inhibition of cancer cell proliferation and migration. nih.gov These examples highlight the utility of the rhodanine framework, including structures related to this compound, as versatile probes for identifying and modulating key biological targets. nih.govnih.gov

Table 3: Examples of Rhodanine Derivatives as Probes for Biological Targets

| Rhodanine Derivative Class | Biological Target/Pathway | Investigated For |

|---|---|---|

| Rhodanine-linked benzenesulfonamides | Human Carbonic Anhydrases | Enzyme Inhibition |

| Facile amides-functionalized rhodanine-3-acetic acid | Tubulin Polymerization | Anticancer Activity (disruption of microtubule dynamics) |

Information based on studies of various rhodanine derivatives. nih.govnih.govresearchgate.net

Future Research Directions and Challenges

Addressing Non-Specific Interactions and Pan Assay Interference Compounds (PAINS) Concerns

A significant hurdle in the development of rhodanine-based compounds is their reputation as Pan Assay Interference Compounds (PAINS). nih.govresearchgate.net These compounds are known to be "frequent hitters" in high-throughput screening (HTS) campaigns, often producing false-positive results due to various non-specific mechanisms. researchgate.net

Key challenges and future research directions include:

Michael Acceptor Reactivity : 5-ene-rhodanines, the class to which 5-(p-Methoxybenzylidene)rhodanine (B3060593) belongs, possess an α,β-unsaturated carbonyl system, making them potential Michael acceptors. nih.gov This functionality can lead to covalent modification of proteins, a common cause of non-specific activity. However, it is argued that this functionality cannot be the sole basis for dismissing these compounds, and experimental confirmation of target engagement is crucial. nih.gov

Aggregation and Photometric Interference : Rhodanine (B49660) derivatives can form aggregates that non-specifically inhibit enzymes and may also interfere with biological assays due to their color. nih.govresearchgate.net Future studies must incorporate rigorous control experiments, such as detergent-based assays, to rule out aggregation as the mechanism of action.

Critical Evaluation : The biological activity of any compound with a rhodanine moiety requires critical evaluation. nih.govresearchgate.net Researchers must move beyond primary screening data and provide unambiguous proof of specific engagement with the intended biological target. Unusual structure-activity relationship (SAR) profiles and a lack of selectivity are red flags that suggest potential PAINS behavior. nih.gov

Rational Design Strategies for Improved Selectivity and Potency

The future of this compound as a drug lead depends on the rational design of analogs with enhanced selectivity and potency. Structure-activity relationship (SAR) studies are fundamental to this effort, revealing how subtle molecular changes influence biological outcomes.

Influence of Substituents : Research on various rhodanine series has shown that both electron-donating and electron-withdrawing substituents on the benzylidene ring significantly impact inhibitory activity. nih.govnih.gov For instance, in studies on HIV-1 integrase inhibitors, electron-donating groups like the p-methoxy group on the phenyl ring, combined with electron-withdrawing groups elsewhere, were found to be favorable for inhibitory activity. nih.gov In contrast, for inhibiting carbonic anhydrase isoforms, a range of substituents contributed to good inhibition, with isatin-based derivatives showing preference for hCA II. nih.gov